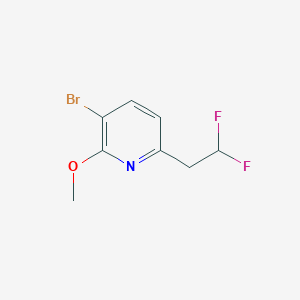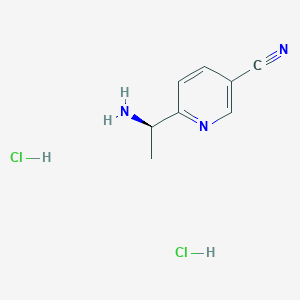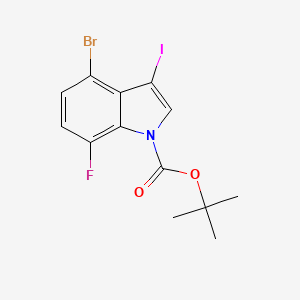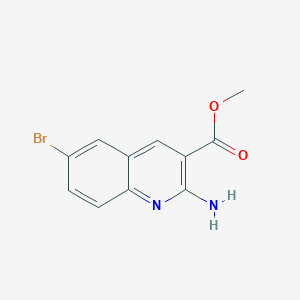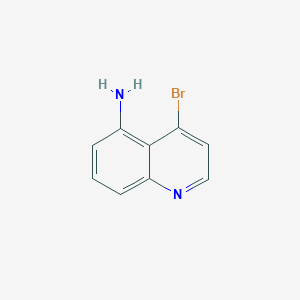
4-Bromoquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromoquinolin-5-amine is a heterocyclic aromatic compound with a bromine atom at the 4th position and an amine group at the 5th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their significant biological and pharmacological activities .
Métodos De Preparación
The synthesis of 4-Bromoquinolin-5-amine can be achieved through various methods. One common approach involves the bromination of quinoline derivatives followed by amination. For instance, quinoline can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial production methods often employ greener and more sustainable processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Análisis De Reacciones Químicas
4-Bromoquinolin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromoquinolin-5-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromoquinolin-5-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-Bromoquinolin-5-amine can be compared with other quinoline derivatives such as:
6-Amino-5-bromoquinoline: Similar in structure but with the amine group at the 6th position.
Quinolin-8-amine: An isomer with the amine group at the 8th position.
Quinoxalines: Compounds with a similar quinoline core but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H7BrN2 |
|---|---|
Peso molecular |
223.07 g/mol |
Nombre IUPAC |
4-bromoquinolin-5-amine |
InChI |
InChI=1S/C9H7BrN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |
Clave InChI |
WAUUKHCWWXRJOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=CC=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)
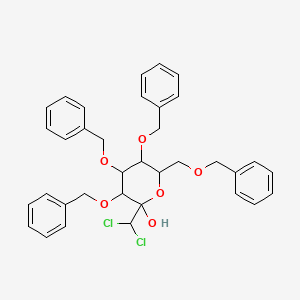

![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)

